molecular formula C4H4F3KO3 B3373505 Potassium 2-(2,2,2-trifluoroethoxy)acetate CAS No. 1007036-34-1

Potassium 2-(2,2,2-trifluoroethoxy)acetate

Cat. No.: B3373505
CAS No.: 1007036-34-1
M. Wt: 196.17 g/mol
InChI Key: KYCYPJDZGSYIMO-UHFFFAOYSA-M
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Description

Potassium 2-(2,2,2-trifluoroethoxy)acetate is a chemical compound with the CAS Number: 1007036-34-1 . It has a molecular weight of 196.17 . It is a powder at room temperature . The 2.2.2-trifluoroethoxy group increasingly features in drugs and potential tracers for biomedical imaging with positron emission tomography (PET) .


Synthesis Analysis

The synthesis of this compound involves a novel rapid and metal-free conversion of fluoroform with paraformaldehyde into highly reactive potassium 2,2,2-trifluoroethoxide . This synthon has robust applications in one-pot, two-stage 2,2,2-trifluoroethoxylations of both aromatic and aliphatic precursors .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 196.17 .

Future Directions

The 2.2.2-trifluoroethoxy group, which is a part of Potassium 2-(2,2,2-trifluoroethoxy)acetate, increasingly features in drugs and potential tracers for biomedical imaging with positron emission tomography (PET) . This suggests that there could be future research and development in this area.

Properties

IUPAC Name

potassium;2-(2,2,2-trifluoroethoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3.K/c5-4(6,7)2-10-1-3(8)9;/h1-2H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCYPJDZGSYIMO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])OCC(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3KO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 2-(2,2,2-trifluoroethoxy)acetate
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Reactant of Route 5
Potassium 2-(2,2,2-trifluoroethoxy)acetate

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